molecular formula C16H15FN4O B275621 N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Cat. No. B275621
M. Wt: 298.31 g/mol
InChI Key: RJMHCVHOAZYNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves the inhibition of key enzymes and cellular processes that are essential for the survival and proliferation of microorganisms and cancer cells. It acts by binding to specific targets, such as DNA, RNA, and proteins, and disrupting their normal functions. The exact mechanism of action may vary depending on the target and the specific application.
Biochemical and Physiological Effects:
N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It can induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It can also inhibit the growth and replication of microorganisms by disrupting their cell walls, membranes, and metabolic pathways. Moreover, it can modulate the immune response and reduce inflammation by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high chemical stability and solubility. It can also be easily modified to introduce new functional groups and improve its properties. However, it also has some limitations, such as its potential toxicity and side effects, which may affect the interpretation of experimental results. Therefore, caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the research and development of N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine. One potential area of application is in the development of new anticancer and antimicrobial agents. It can also be used as a molecular probe in drug discovery and target identification. Moreover, it can be further modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and selectivity. Additionally, its potential applications in other areas, such as materials science and nanotechnology, can also be explored.
Conclusion:
In conclusion, N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs and materials that can benefit society.

Synthesis Methods

The synthesis of N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves the reaction of 4H-1,2,4-triazol-4-amine with 4-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent antifungal, antibacterial, and antiviral activities. It has also been reported to have potent anticancer and anti-inflammatory properties. Moreover, it has been used as a molecular probe in biochemical and pharmacological studies.

properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4O/c17-15-6-4-13(5-7-15)10-22-16-3-1-2-14(8-16)9-20-21-11-18-19-12-21/h1-8,11-12,20H,9-10H2

InChI Key

RJMHCVHOAZYNOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNN3C=NN=C3

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNN3C=NN=C3

Origin of Product

United States

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